molecular formula C9H9FN4O B11187391 5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11187391
M. Wt: 208.19 g/mol
InChI Key: LRSMLSUFPDMYND-UHFFFAOYSA-N
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Description

5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorophenyl group and the triazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves the reaction of 4-fluoroaniline with formaldehyde and a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-1H-1,2,4-triazole-3-one: Shares a similar triazole ring structure but with different substituents.

    2-(5-Amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazole-3-one: Another triazole derivative with distinct functional groups.

Uniqueness

The uniqueness of 5-{[(4-FLUOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE lies in its specific combination of the fluorophenyl group and the triazole ring, which imparts unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C9H9FN4O

Molecular Weight

208.19 g/mol

IUPAC Name

3-[(4-fluoroanilino)methyl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C9H9FN4O/c10-6-1-3-7(4-2-6)11-5-8-12-9(15)14-13-8/h1-4,11H,5H2,(H2,12,13,14,15)

InChI Key

LRSMLSUFPDMYND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC2=NNC(=O)N2)F

Origin of Product

United States

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